molecular formula C14H15NO2 B479682 N-[2-(2-naphthyloxy)ethyl]acetamide CAS No. 883805-28-5

N-[2-(2-naphthyloxy)ethyl]acetamide

Cat. No.: B479682
CAS No.: 883805-28-5
M. Wt: 229.27g/mol
InChI Key: SCXPXWQNSNWITP-UHFFFAOYSA-N
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Description

N-[2-(2-naphthyloxy)ethyl]acetamide: is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . It is characterized by the presence of a naphthalene ring, an ether linkage, and an acetamide group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms involving ether and amide linkages.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: N-[2-(2-naphthyloxy)ethyl]ethylamine.

    Substitution: Products vary based on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[2-(2-naphthyloxy)ethyl]acetamide is not fully understood. it is believed to interact with various molecular targets through its naphthalene ring and acetamide group. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

  • N-(2-naphthyloxy)acetamide
  • N-(2-naphthyloxy)ethylamine
  • N-(2-naphthyl)acetamide

Comparison:

Properties

IUPAC Name

N-(2-naphthalen-2-yloxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-11(16)15-8-9-17-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXPXWQNSNWITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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